"N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide basic properties"
"N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide basic properties"
An In-Depth Technical Guide to N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Introduction
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide is a notable organic compound primarily recognized in pharmaceutical sciences as a significant impurity and synthetic precursor related to Papaverine, a potent smooth muscle relaxant and vasodilator originally isolated from opium.[1][2] Its chemical structure is characterized by two 3,4-dimethoxyphenyl moieties linked by an acetamide backbone, a feature that imparts considerable interest for its potential biological activities.[3][4] This guide provides a comprehensive overview of its fundamental properties, synthesis, and potential pharmacological relevance, offering a technical resource for professionals in medicinal chemistry and drug development.
Molecular Characteristics and Physicochemical Properties
The molecule's identity is established by its IUPAC name, 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, and its CAS number, 139-76-4.[5][6] It is also commonly referred to by synonyms such as N-Homoveratroyl-homoveratrylamin or Papaverine EP Impurity F.[5][7] The core structure consists of two key synthons: 3,4-dimethoxyphenethylamine (homoveratrylamine) and 3,4-dimethoxyphenylacetic acid (homoveratric acid). This symmetric arrangement contributes to its specific chemical and biological profile.
Core Physicochemical Data
The fundamental physicochemical and computed properties of the compound are summarized below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | [5] |
| CAS Number | 139-76-4 | [5] |
| Molecular Formula | C₂₀H₂₅NO₅ | [3][5] |
| Molecular Weight | 359.42 g/mol | [3][5] |
| Melting Point | 124 °C | [2] |
| Boiling Point | 559.3 °C (Predicted) | [1][2] |
| Density | 1.13 g/cm³ (Predicted) | [1][2] |
| XLogP3 | 3.0 | [1] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
| Rotatable Bonds | 9 | [5] |
Synthesis and Purification
The principal synthesis route for N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide is a direct amide coupling reaction. This involves the condensation of 3,4-dimethoxyphenethylamine with 3,4-dimethoxyphenylacetic acid. The reaction requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the primary amine.
Synthesis Workflow Diagram
The following diagram outlines the logical flow of the synthesis and purification process.
Caption: General workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol: Amide Coupling
This protocol is based on established amide coupling methodologies, such as those employing carbodiimide activators, which provide a reliable and high-yielding route to the target compound.[8]
Materials:
-
3,4-Dimethoxyphenethylamine (1.0 eq)
-
3,4-Dimethoxyphenylacetic acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI·HCl) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
2.0 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3,4-dimethoxyphenylacetic acid (1.0 eq) and DMAP (1.5 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add 3,4-dimethoxyphenethylamine (1.0 eq) to the cooled solution, followed by the portion-wise addition of EDCI·HCl (1.2 eq). The use of DMAP serves as a catalyst for the acylation, while EDCI is the coupling agent that activates the carboxylic acid.
-
Reaction Progression: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 24 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, wash the reaction mixture sequentially with 2.0 M HCl, saturated NaHCO₃ solution, and brine. This sequence removes unreacted amine, residual acid, and the water-soluble byproducts of the coupling reaction.
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the resulting residue by recrystallization from a dichloromethane-ethyl acetate solvent system to obtain the final product as a solid.[8]
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are critical. The compound has been characterized using a suite of spectroscopic techniques.
Spectroscopic Data Summary
| Technique | Key Observations |
| ¹H NMR | Aromatic protons (m): δ 6.83–6.72 ppm; Methoxy groups (s): δ 3.67–3.61 ppm; Ethylenic CH₂ adjacent to amide (t): δ 2.82 ppm.[4] |
| ¹³C NMR | Amide carbonyl: δ 170.2 ppm; Aromatic & methoxy carbons: δ 148–112 ppm.[4] |
| FTIR (KBr) | N–H stretch (amide): 3,280 cm⁻¹; C=O stretch (amide I): 1,650 cm⁻¹; C–O–C stretches: 1,240–1,020 cm⁻¹.[4][5] |
| ESI-MS | m/z 360.4 [M+H]⁺. Key fragments correspond to the loss of methoxy groups and amide cleavage.[4][9] |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for purity analysis and quantification. A reverse-phase (RP) method can be employed with a C18 column.[10]
-
Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier like formic acid for Mass Spectrometry compatibility or phosphoric acid for UV detection.[10]
-
Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[10]
Potential Biological Activity and Mechanisms of Action
While primarily known as a pharmaceutical impurity, the structure of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide suggests potential intrinsic biological activity, drawing parallels with structurally related drugs. Research indicates potential anti-inflammatory and analgesic effects.[3]
Putative Interaction with L-Type Calcium Channels
The compound's dual 3,4-dimethoxyphenyl structure is a key pharmacophore in several phenylalkylamine-type L-type calcium channel blockers, such as Verapamil.[11][12] These drugs exert their therapeutic effects (e.g., vasodilation, negative inotropy) by physically occluding the channel pore, thereby reducing calcium influx into smooth muscle and cardiac cells.[13][14] While direct evidence for the title compound is lacking, its structural similarity makes the calcium channel a plausible target.
The proposed mechanism involves binding to the α1 subunit of the L-type calcium channel, leading to allosteric inhibition and reduced channel opening probability.[15] This results in smooth muscle relaxation and vasodilation.
Caption: Putative mechanism of action via L-type calcium channel blockade.
Potential Modulation of P2X7 Receptors
The P2X7 receptor, an ATP-gated ion channel expressed on immune cells, is a key player in inflammation.[9] Activation of P2X7 leads to calcium influx and the release of pro-inflammatory cytokines like IL-1β.[9][16] Some molecules with a dimethoxyphenylacetamide scaffold have been identified as potent P2X7 receptor antagonists.[9][17] Antagonism of this receptor is a therapeutic strategy for chronic pain and inflammatory conditions. The title compound could potentially act as an allosteric antagonist at the P2X7 receptor, preventing ATP-mediated channel opening and subsequent inflammatory signaling.[6]
Caption: Potential antagonistic interaction with the P2X7 receptor signaling pathway.
Applications and Future Directions
Currently, the primary application of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide is as a certified reference material and impurity standard for quality control in the manufacturing of Papaverine.[6][7] However, its structural motifs warrant further investigation.
Future research should focus on:
-
Pharmacological Screening: Systematically evaluating its activity against L-type calcium channels and P2X7 receptors using binding assays and functional electrophysiology.
-
Derivative Synthesis: Using the compound as a scaffold to develop novel derivatives with enhanced potency and selectivity for specific biological targets.
-
In Vivo Studies: Assessing its analgesic and anti-inflammatory properties in established animal models of pain and inflammation.
Conclusion
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide is a well-characterized molecule with a defined synthesis and clear analytical profile. While its current role is largely confined to pharmaceutical reference standards, its chemical architecture holds untapped potential. As a structural analog of known pharmacologically active agents, it represents a compelling starting point for drug discovery programs targeting ion channels and receptors involved in cardiovascular and inflammatory diseases. The protocols and data presented in this guide provide a solid foundation for researchers to explore these promising avenues.
References
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Hattori, M., et al. (2022). High-affinity agonism at the P2X7 receptor is mediated by three residues outside the orthosteric pocket. Communications Biology. Retrieved January 15, 2026, from [Link]
- Honore, P., et al. (2006). A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat. Journal of Pharmacology and Experimental Therapeutics.
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